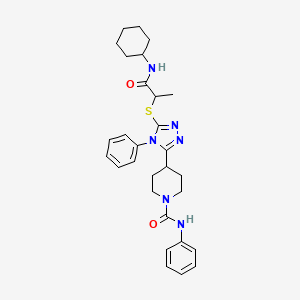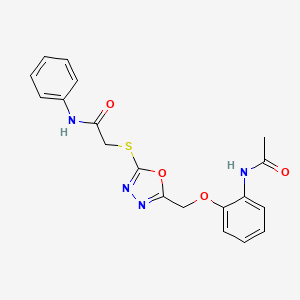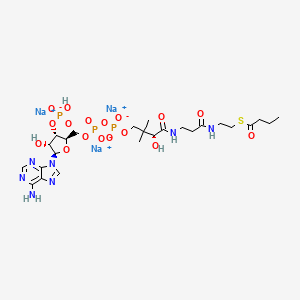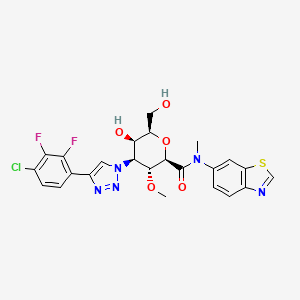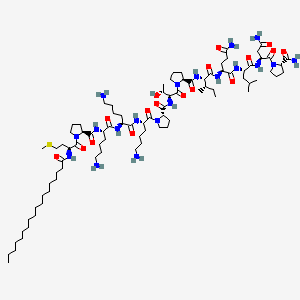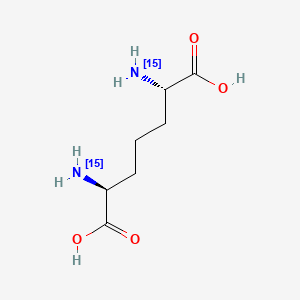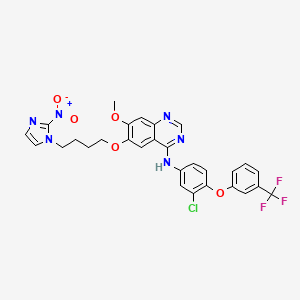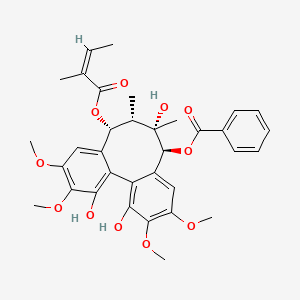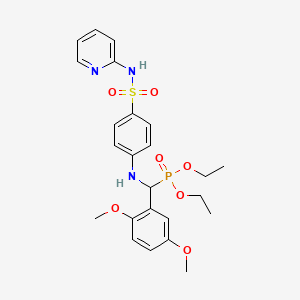
Antiviral agent 48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 48 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against various viral pathogens, making it a valuable candidate for therapeutic applications. The compound is part of a class of molecules designed to inhibit viral replication by targeting specific viral enzymes or host cell factors essential for the viral life cycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 48 involves multiple steps, starting from readily available precursors. The process typically includes:
Complexation-driven selective acyl migration/oxidation: This step involves the use of specific catalysts to achieve selective acyl migration and oxidation.
BSA-mediated cyclization to anhydrouridine: This step uses BSA (N,O-bis(trimethylsilyl)acetamide) to facilitate the cyclization process.
Hydrochlorination using FeCl3/TMDSO: Ferric chloride and tetramethyldisiloxane are used for hydrochlorination.
Dynamic stereoselective phosphoramidation: A chiral nucleophilic catalyst is employed to achieve stereoselective phosphoramidation.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Antiviral agent 48 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential antiviral activity.
科学的研究の応用
Antiviral agent 48 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for medical devices and surfaces
作用機序
The mechanism of action of antiviral agent 48 involves the inhibition of viral replication by targeting specific viral enzymes or host cell factors. The compound binds to the active site of viral enzymes, preventing the synthesis of viral RNA or DNA. Additionally, it can interfere with the assembly and release of viral particles, thereby reducing viral load and spread .
類似化合物との比較
Isatin derivatives: Known for their broad-spectrum antiviral properties.
Selenium compounds: Evaluated for their antiviral activity against various viruses.
N-heterocyclic compounds: Studied for their potential to inhibit viral replication .
Uniqueness: Antiviral agent 48 stands out due to its unique synthetic route and broad-spectrum activity. Unlike some similar compounds, it has shown efficacy against a wide range of viral pathogens, making it a versatile candidate for antiviral therapy.
特性
分子式 |
C27H25BrO7 |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
methyl (1R,2R,3S,3aR,8bS)-6-bromo-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H25BrO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3/t21-,22-,24-,26+,27+/m1/s1 |
InChIキー |
QXTKLDGZMSUSAV-PXIJUOARSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)Br)O)O)C(=O)OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)



